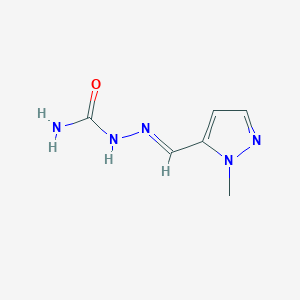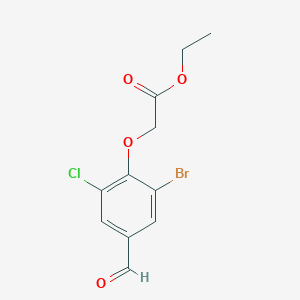
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, also known as CNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are known to play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to play a role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide for lab experiments is its ability to inhibit the growth of cancer cells and inflammatory cytokines, making it a potentially useful tool for studying the mechanisms underlying these diseases. However, one of the limitations of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more soluble analogs of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, which could potentially improve its effectiveness as a research tool. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, which could provide insights into the mechanisms underlying its biological activities. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide involves the reaction of 4-chloro-3-nitroaniline with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide as a yellow crystalline solid.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been extensively studied for its potential applications in cancer research, where it has been found to inhibit the growth of various cancer cell lines. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMKNWQZQPNTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)

![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)

![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)


